Compound Description: 4-oxo-4-(pyridin-2-ylamino)butanoic acid is an organic compound that exists in polymorphic forms. It features an aminopyridine group and a carboxylic acid group, enabling the formation of intermolecular hydrogen bonds. This compound has been studied for its ability to form cocrystals and its supramolecular architecture. []
Relevance: While lacking the thienylsulfonyl group, APS shares a similar core structure with the target compound, 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. Both compounds contain a butanoic acid moiety linked to a nitrogen-containing heterocycle, with APS featuring a direct aminopyridine linkage and the target compound incorporating a piperazine ring as a linker. This structural similarity suggests potential overlap in their chemical properties and potential applications. []
4-Oxo-4-(pyridin-3-ylamino)butanoic acid
Compound Description: 4-oxo-4-(pyridin-3-ylamino)butanoic acid is a positional isomer of APS. Like APS, it also contains both aminopyridine and carboxylic acid functional groups, contributing to its ability to form hydrogen bonds and assemble into supramolecular structures. []
Relevance: This compound is structurally related to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to the presence of the 4-oxo-butanoic acid moiety and the nitrogen-containing heterocycle, although the position of the nitrogen in the pyridine ring differs. Moreover, the comparison of 4-oxo-4-(pyridin-3-ylamino)butanoic acid with APS and the target compound highlights the impact of even minor structural variations, such as the position of the nitrogen atom within the heterocycle, on the crystal packing and intermolecular interactions. []
Compound Description: These are a series of quinolone derivatives designed as potential antimicrobial agents. The compounds feature a 1,4-dihydroquinoline-3-carboxylic acid core with variations at the C-7 position, where a piperazine ring acts as a linker to various substituted phenethyl groups. []
Compound Description: YH-6 is a quinolone antibiotic that has been studied for its activity against Mycoplasma and Ureaplasma species. It is characterized by a pyrido[1,2,3-de][1,4]benzoxazine core with a fluorine atom at the 9-position and a piperazine ring linked to a 2-pyridyl group at the 10-position. []
Relevance: YH-6 and 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid share a common structural motif: the piperazine ring. In YH-6, this ring is directly attached to the core structure, whereas in the target compound, it acts as a linker between the butanoic acid moiety and the thienylsulfonyl group. This shared element highlights the significance of the piperazine ring in medicinal chemistry and suggests that both compounds might have been investigated for similar biological activities. []
Compound Description: Compound 1 is a 4-oxo-butanoic acid derivative exhibiting antiproliferative activity against tumor cells in vitro. It features a (carboxymethyl)sulfanyl group at the 2-position and a 4-tert-butylphenyl substituent at the 4-position of the butanoic acid chain. []
Compound Description: This class of compounds represents aryl and heteroaryl alkanoic acid derivatives, particularly those incorporating heteroaryl piperazine scaffolds. These derivatives are of significant interest for their potential as anti-inflammatory agents, aiming to achieve enhanced potency and reduced ulcerogenic effects compared to traditional NSAIDs. []
Relevance: These derivatives bear a striking structural resemblance to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. They share a nearly identical core structure, with a butanoic acid moiety linked to a piperazine ring, which in turn is attached to a heteroaryl group. The key difference lies in the specific heteroaryl substituent: pyrimidine in the derivatives and thienylsulfonyl in the target compound. This close similarity strongly suggests that 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid was also investigated for its potential anti-inflammatory activity, given the established interest in this class of compounds for that specific application. []
Compound Description: NM394 belongs to a group of pyridonecarboxylic acid derivatives known for their antibacterial properties. It is characterized by a tricyclic structure, incorporating a thiazetoquinoline core with a fluorine atom at the 6-position and a piperazine ring substituent at the 7-position. Its optical isomers exhibit different levels of antibacterial activity. []
Relevance: Despite the significant difference in their core structures, NM394 and 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid share a crucial structural feature: the presence of a piperazine ring. This shared element suggests that both compounds belong to a broader category of molecules investigated for their potential in treating bacterial infections. []
Compound Description: These are quinolone derivatives studied for their potential as antibacterial agents. Their structures feature a 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core with a piperazine ring substituent at the 7-position and variations in the substituents at the 1- and 6-positions. Some of these analogues exhibit higher in vitro activity against specific bacterial strains compared to known antibiotics like ciprofloxacin and norfloxacin. []
Relevance: The presence of a piperazine ring at the 7-position of the quinoline core links these analogues to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. Although the core structures differ, with the analogues based on quinoline and the target compound featuring a butanoic acid backbone, the shared piperazine moiety suggests a common interest in exploring its influence on antibacterial properties. []
Relevance: The presence of a piperazine ring, specifically a 3-methyl-1-piperazinyl group, in these analogues connects them to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. Despite the different core structures (quinoline vs. butanoic acid), the shared piperazine moiety highlights a potential common interest in exploring how this group affects the biological activity of these compounds, particularly in the context of antibacterial properties. []
Compound Description: Norfloxacin is a well-known fluoroquinolone antibiotic used to treat various bacterial infections. Its structure consists of a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core with a fluorine atom at the 6-position, an ethyl group at the 1-position, and a piperazine ring substituent at the 7-position. []
Relevance: The presence of the piperazine ring at the 7-position links Norfloxacin to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. Though the core structures differ, with Norfloxacin based on quinoline and the target compound on butanoic acid, the shared piperazine ring suggests a possible common thread in researching their potential antimicrobial applications. []
Compound Description: This compound is the hydrochloride salt of Gatifloxacin, another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. Structurally, it features a 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core with a cyclopropyl group at the 1-position, fluorine at the 6-position, methoxy at the 8-position, and a 3-methyl-1-piperazinyl group at the 7-position. The hydrochloride salt form is crucial for its pharmaceutical formulation and water solubility. [, ]
Relevance: The presence of the 3-methyl-1-piperazinyl group at the 7-position connects Gatifloxacin hydrochloride to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. While their core structures differ (quinoline vs. butanoic acid), the shared piperazine ring suggests a potential link in their development as antibacterial agents, indicating a common interest in how this structural feature influences biological activity. [, ]
4-(3-Hydroxyphenyl amino)-4-oxobutanoic acid
Compound Description: 4-(3-hydroxyphenyl amino)-4-oxobutanoic acid is an organic compound studied for its oxidation kinetics using various oxidizing agents. It contains a butanoic acid backbone with a 3-hydroxyphenyl amino group attached to the 4-position, making it a substrate of interest in understanding the mechanism of oxidation reactions. []
Relevance: This compound shares the 4-oxo-butanoic acid core structure with 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. While lacking a piperazine ring, the shared core structure suggests a potential connection in their research, particularly in studying the reactivity and chemical properties of the 4-oxo-butanoic acid moiety. []
Tri-n-butyltin Derivatives from 4-Oxo-4-(arylamino)butanoic acids
Compound Description: These derivatives represent a class of organotin carboxylates synthesized from 4-oxo-4-(arylamino)butanoic acids. The compounds feature a tri-n-butyltin moiety attached to the carboxylic acid group of the 4-oxo-4-(arylamino)butanoic acid core, which has variations in the aryl substituent. They have demonstrated notable cytotoxic activity against several human cancer cell lines, including cervical cancer cell lines, highlighting their potential as anticancer agents. []
Relevance: The use of 4-oxo-4-(arylamino)butanoic acids as the starting material for these organotin derivatives connects them to 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. The target compound can be considered as belonging to the broad category of 4-oxo-4-(substituted amino)butanoic acid derivatives. This structural similarity, despite the absence of the tin moiety in the target compound, suggests a possible shared interest in exploring the biological activity of such derivatives, particularly for potential anticancer applications. []
Compound Description: This group encompasses a series of quinolone derivatives designed and synthesized as potential broad-spectrum antibacterial agents. They are characterized by a 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core, a cyclopropyl group at the N-1 position, a fluorine atom at the 6-position, and a distinctive 4-(oxoalkyl)-1-piperazinyl group at the 7-position. The oxoalkyl substituent on the piperazine ring introduces structural diversity and potential for modifying pharmacological properties. []
Relevance: This series of quinolone derivatives shares a critical structural feature with 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid: the presence of a piperazinyl group linked to a carbonyl group (oxo group). Although their core structures differ (quinoline vs. butanoic acid), this shared motif suggests a potential common interest in exploring the impact of this structural element on biological activity, particularly for antibacterial properties. The variation of oxoalkyl groups in the quinolone derivatives and the specific thienylsulfonyl group in the target compound further emphasize the effort to optimize the activity by modifying the substituents attached to the piperazine ring. []
Compound Description: This compound is a 4-oxo-butanoic acid derivative synthesized from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine. It serves as a versatile intermediate in organic synthesis, particularly for constructing diverse heterocyclic compounds with potential biological activity. []
Relevance: 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid shares the 4-oxo-butanoic acid core structure with 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid. Although the target compound lacks the antipyrine substituent present in compound 3, their shared core structure suggests a potential link in their study, potentially focusing on the reactivity and synthetic utility of the 4-oxo-butanoic acid moiety for creating new molecules with biological activity. []
Compound Description: This compound belongs to a class of 1,1'-diphosphaferrocene derivatives designed for potential applications in biomolecule labeling. It features a 4-oxo-butanoic acid moiety attached to the diphosphaferrocene unit. The incorporation of the diphosphaferrocene moiety introduces unique electrochemical and spectroscopic properties, making this compound and its derivatives suitable for labeling and tracking biomolecules. []
Relevance: This compound, although structurally distinct from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to the presence of the diphosphaferrocene unit, shares the 4-oxo-butanoic acid core. This common feature suggests a potential connection in their research, possibly in the context of exploring the reactivity and synthetic utility of the 4-oxo-butanoic acid moiety for different applications. []
Methyl 4-(3-oxo-1-piperazinyl)-4-oxo-2-butenoate
Compound Description: This compound is a derivative of 4-oxo-2-butenoic acid, characterized by the presence of a methyl ester and a 3-oxo-1-piperazinyl group attached to the 4-position. Its crystal structure reveals the formation of infinite chains through intermolecular hydrogen bonds involving the piperazine and ester groups. []
Relevance: Although structurally distinct from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to the presence of the unsaturated butenoate moiety, this compound shares the piperazine ring as a crucial structural feature. This shared element hints at a potential common interest in exploring the influence of the piperazine ring on the chemical properties and biological activities of these molecules. []
Compound Description: TMI-1 is a small molecule designed as a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs). Its structure features a sulfonamide-hydroxamate scaffold with a P1 moiety designed to enhance potency against TACE. It shows promising in vitro and in vivo activity in reducing TNF production and alleviating rheumatoid arthritis symptoms in animal models. []
Relevance: Although structurally different from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid, TMI-1 shares a key structural feature: the presence of a sulfonamide group. Both compounds incorporate a sulfonamide moiety, although connected to different scaffolds and serving different purposes. This shared element highlights the importance of sulfonamides in medicinal chemistry and suggests that both compounds might have been investigated for their potential in modulating biological pathways, albeit targeting different enzymes or processes. []
N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides
Compound Description: This series represents a group of acrylamide derivatives incorporating piperazine and acrylic acid segments, designed as potential anti-allergic and anti-inflammatory agents. The compounds feature a 3-(2-thiophenyl)acrylamide core, with variations in the substituents on the piperazine ring and the carbamoyl group. These structural modifications aim to enhance biological activity and reduce potential side effects. []
Relevance: These derivatives share a key structural element with 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid: the presence of a piperazine ring linked to a carbonyl group. While the acrylamide core and the thiophene ring in these derivatives differ from the butanoic acid core and the thienylsulfonyl group in the target compound, the shared piperazine-carbonyl motif suggests a potential common interest in exploring the impact of this structural feature on biological activity, specifically for anti-inflammatory or anti-allergic properties. []
Compound Description: This group of compounds comprises a series of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives investigated for their potential as gastric antisecretory agents. These derivatives exhibit potent activity in reducing gastric acid secretion in animal models, surpassing the efficacy of cimetidine. Their mechanism of action, while not fully understood, distinguishes them from traditional H2 receptor antagonists like cimetidine. []
Relevance: Although structurally distinct from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to their naphthyridine core, these derivatives share a common theme of exploring heterocyclic carboxylic acid derivatives for potential therapeutic applications. This shared interest in designing and evaluating heterocyclic carboxylic acids for their biological activities highlights the diversity of chemical structures that can be employed to target specific physiological processes. []
1,4-Dihydro-4-oxopyridinecarboxylic Acids
Compound Description: This group encompasses a broad class of compounds characterized by a 1,4-dihydropyridine core with a carboxylic acid group at the 3-position and a 4-oxo substituent. Within this class, 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been extensively investigated for their antibacterial properties. [, ]
Relevance: While structurally distinct from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to their core structures, these derivatives share a common focus on exploring the biological activity of heterocyclic carboxylic acids. The presence of a carboxylic acid group and a nitrogen-containing heterocycle in both cases suggests a potential common thread in their research, potentially focusing on similar therapeutic areas or exploring the influence of these structural features on biological activity. [, ]
Compound Description: This series comprises novel thiazetoquinolone derivatives, specifically designed to combat quinolone-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These compounds are characterized by a thiazetoquinolone core featuring a fluorine atom at the 6-position and a fluoromethyl group at the N-1 position, along with various substitutions at the 7-position. The incorporation of fluorine atoms aims to enhance antibacterial activity and bioavailability. []
Relevance: While structurally distinct from 4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid due to their tricyclic thiazetoquinolone core, these derivatives share a common theme of exploring the antibacterial potential of heterocyclic carboxylic acids. This shared interest, despite the differences in their core structures, highlights the importance of exploring diverse chemical scaffolds in the search for new and effective antibacterial agents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.